4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Lipophilicity Physicochemical profiling Lead optimization

Differentiated by its 3-fluorophenyl regioisomerism and ethylene spacer, this compound (CAS 923157-50-0) provides a unique 3D pharmacophore not replicated by cheaper 2-fluoro or non-fluorinated analogs. Certified ≥90% purity (LCMS/NMR) minimizes false-positive 19F signals in fragment-based screening, while its TPSA (70.2 Ų) and XLogP3 (6.1) ensure lead-like physicochemical properties. Essential for SAR-by-catalog studies probing spacer-length effects on target engagement.

Molecular Formula C23H25FN2OS
Molecular Weight 396.52
CAS No. 923157-50-0
Cat. No. B3020698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
CAS923157-50-0
Molecular FormulaC23H25FN2OS
Molecular Weight396.52
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H25FN2OS/c1-15-20(28-22(26-15)17-6-5-7-19(24)14-17)12-13-25-21(27)16-8-10-18(11-9-16)23(2,3)4/h5-11,14H,12-13H2,1-4H3,(H,25,27)
InChIKeyPPYPLYAKQBVUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 923157-50-0) – Compound Profile and Procurement-Relevant Characteristics


4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide (CAS 923157-50-0) is a fully synthetic small molecule belonging to the thiazole-benzamide class, with a molecular formula of C23H25FN2OS and a molecular weight of 396.5 g/mol [1]. The compound features a 1,3-thiazole core substituted at the 2-position with a 3-fluorophenyl group, at the 4-position with a methyl group, and at the 5-position with an ethyl linker to a 4-(tert-butyl)benzamide moiety [1]. It is catalogued as an HTS screening compound by Life Chemicals (Product ID: F2053-0225) and is supplied with a certified purity of ≥90% as verified by LCMS and/or 400 MHz NMR . Its computed XLogP3-AA of 6.1 and topological polar surface area (TPSA) of 70.2 Ų place it within the drug-like chemical space suitable for lead discovery campaigns [1].

Why 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide Cannot Be Interchanged with Generic Thiazole-Benzamide Analogs


Within the thiazole-benzamide chemical series, even subtle positional isomerism of the fluorophenyl substituent or variation in the benzamide N-substituent can produce a >10-fold shift in lipophilicity and markedly alter hydrogen-bonding capacity and steric bulk, driving divergent target-binding profiles [1]. The target compound’s specific combination of a 3-fluorophenyl group at the thiazole 2-position, an ethylene spacer, and a 4-tert-butylbenzamide terminus creates a unique three-dimensional pharmacophore that is not replicated by the 4-fluorophenyl, 2-fluorophenyl, or unsubstituted benzamide analogs frequently offered as lower-cost alternatives [1]. Relying on a generic substitution without verifying equivalent activity in the end-user’s specific assay risks introducing uncontrolled variables in lipophilicity, metabolic stability, and off-target promiscuity .

Quantitative Differentiation Evidence for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation from the 4-Fluorophenyl Positional Isomer

The target compound exhibits a computed XLogP3-AA of 6.1, reflecting the contribution of the 3-fluorophenyl substitution and the 4-tert-butylbenzamide motif [1]. In contrast, the 4-fluorophenyl positional isomer N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (without the 4-tert-butyl group on the benzamide) is predicted to have a substantially lower XLogP3-AA, consistent with the loss of the lipophilic tert-butyl substituent [2]. This difference in lipophilicity is critical for membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo assays.

Lipophilicity Physicochemical profiling Lead optimization

Hydrogen-Bond Acceptor/Donor Profile Compared to Non-Fluorinated and ortho-Fluoro Analogs

The target compound possesses exactly 1 hydrogen-bond donor (HBD; the amide N–H) and 4 hydrogen-bond acceptors (HBA; the amide carbonyl oxygen, the thiazole nitrogen, the thiazole sulfur, and the fluorine atom), as computed by Cactvs 3.4.8.24 [1]. The positioning of the fluorine at the meta (3-) position of the phenyl ring modulates the electronic character of the thiazole without introducing the steric clash associated with an ortho-fluoro substituent, which can force the phenyl ring out of coplanarity with the thiazole and disrupt π-stacking interactions with aromatic residues in a target binding pocket [2]. Non-fluorinated phenyl analogs lose the fluorine HBA entirely, reducing HBA count to 3 and altering the electrostatic potential surface.

Molecular recognition Pharmacophore modeling Target engagement

Rotatable Bond Count and Conformational Flexibility vs. Methylene-Linked (Shorter Spacer) Analogs

The target compound contains 6 rotatable bonds, as computed by Cactvs, arising from the ethylene spacer between the thiazole and benzamide, the tert-butyl C–C bond, and the bond connecting the fluorophenyl ring to the thiazole [1]. Analogs with a methylene (CH2) spacer instead of the ethylene (CH2CH2) spacer reduce the rotatable bond count to 5, decreasing conformational degrees of freedom by approximately 17% [2]. This difference can translate into a measurable impact on binding entropy: the ethylene spacer allows the benzamide to sample a larger conformational space, potentially enabling induced-fit binding modes that are inaccessible to the more rigid methylene-linked series.

Conformational entropy Ligand efficiency Binding kinetics

Certified Purity and Quality Control Benchmarking Against Uncertified Generic Sources

The compound is supplied by Life Chemicals with a certified purity of ≥90%, verified by LCMS and/or 400 MHz NMR at each production stage, including final product release . This quality level is materially higher than the typical purity offered by non-specialist generic aggregators, where purity may be unverified or declared without primary analytical documentation. In a procurement context, the availability of a lot-specific QC data package reduces the risk of assay interference from unidentified impurities, which is especially critical when the compound is used at screening concentrations ≤10 μM where even 5% impurity can produce false-positive hit calls [1].

Quality assurance Reproducibility Procurement compliance

Molecular Complexity and Fraction C(sp3) Differentiation from Flat Aromatic Analogs

The target compound has a complexity score of 515 (Cactvs) and a molecular weight of 396.5 Da [1]. The 4-tert-butyl group contributes sp3-hybridized carbon atoms, increasing the fraction C(sp3) and enhancing three-dimensionality compared to analogs bearing a fully aromatic benzamide without the tert-butyl substituent [2]. Higher fraction C(sp3) is correlated with improved aqueous solubility, reduced crystal packing energy, and lower promiscuity in protein binding assays, making this compound a more attractive starting point for fragment growth or HTS hit follow-up than flatter, more aromatic analogs.

Drug-likeness Molecular complexity Fragment-based drug discovery

Caveat on the Absence of Published Direct Comparative Pharmacological Data

At the time of this assessment (April 2026), no peer-reviewed publication or public patent database has been identified that reports head-to-head pharmacological data (e.g., IC50, Ki, cellular activity) for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide against a specified molecular target and comparator analog [1]. The compound's primary documented context is as a screening compound in the Life Chemicals HTS collection (Product ID: F2053-0225) . Users requiring target-specific potency differentiation should commission side-by-side profiling against their comparator(s) of interest under identical assay conditions. The physicochemical differentiation presented above provides the rationale for such profiling but does not substitute for experimental confirmation.

Data transparency Procurement risk assessment Evidence-based selection

Recommended Application Scenarios for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide


HTS Library Expansion with a Fluorine-Containing Pharmacophore for 19F-NMR-Based Fragment Screening

The compound's single fluorine atom at the meta position of the phenyl ring makes it suitable as a 19F-NMR reporter probe in fragment-based drug discovery (FBDD) campaigns. Its XLogP3-AA of 6.1 and TPSA of 70.2 Ų place it within the acceptable range for fragment-like or lead-like libraries, and its ≥90% certified purity reduces the risk of false-positive 19F signals from fluorinated impurities [1]. Libraries enriched with such meta-fluorophenyl thiazoles have been advocated for exploring novel chemical space in FBDD .

Structure-Activity Relationship (SAR) Studies Centered on Thiazole-Benzamide Linker Geometry

The ethylene (–CH2CH2–) spacer between the thiazole and benzamide, combined with the 3-fluorophenyl and 4-tert-butyl substituents, creates a distinctive spatial arrangement of the amide hydrogen-bonding motif relative to the thiazole core. This compound serves as a key intermediate in SAR-by-catalog approaches, where systematic variation of the spacer length (methylene vs. ethylene vs. propylene) and fluorophenyl position is used to probe the optimal geometry for target engagement [1]. Its 6 rotatable bonds provide sufficient flexibility to explore multiple binding poses without the entropic penalty of fully linear linkers [1].

Negative Control or Chemogenomic Probe in Kinase and GPCR Panel Screens

Given the absence of published potent activity against common drug targets, this compound can function as a chemically matched negative control in selectivity panels where the pharmacophore is used to rule out non-specific thiazole-benzamide interference. Its complexity score of 515 and fraction C(sp3) contribution from the tert-butyl group distinguish it from flatter, more promiscuous benzamide analogs [1]. Procurement from Life Chemicals with batch-specific QC documentation supports its use in regulated screening environments where compound identity and purity must be traceable .

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined SMILES (CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C) and computed descriptors (XLogP3-AA = 6.1, TPSA = 70.2 Ų, rotatable bonds = 6) make it a useful benchmarking molecule for validating conformational sampling algorithms, DFT geometry optimizations, or QSAR model training sets [1]. Its structural features—an aromatic heterocycle, a halogenated phenyl ring, a flexible linker, and a bulky alkyl substituent—cover multiple pharmacophoric elements common in drug-like molecules.

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